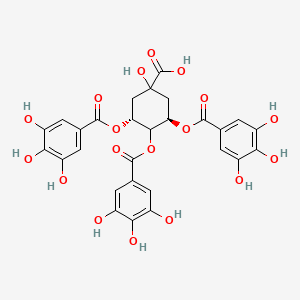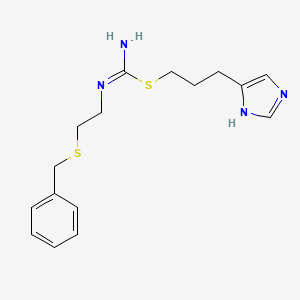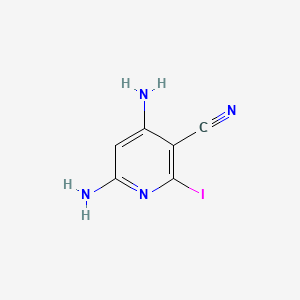
Chlorhydrate de Pridinol
Vue d'ensemble
Description
Pridinol hydrochloride, also known as 2-(2-benzyloxy-2-methylpropyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrochloride, is a synthetic compound used in laboratory research. It is a derivative of the natural product pridinol and is used for a variety of scientific research applications. Pridinol hydrochloride has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Traitement des Spasmes Musculaires
Le chlorhydrate de Pridinol est largement reconnu pour son efficacité dans le traitement des spasmes musculaires. Il agit comme un relaxant musculaire, soulageant la douleur musculaire associée à la tension. Cette application est particulièrement pertinente dans des conditions telles que la douleur lombaire, le torticolis et la douleur musculaire générale {svg_1}.
Gestion de la Douleur Myofasciale
Dans le domaine de la gestion de la douleur cancéreuse, le this compound a été utilisé pour traiter la douleur myofasciale, un type de douleur caractérisée par une sensibilité musculaire et une amplitude de mouvement limitée due à des bandes tendues dans les muscles {svg_2}. Il a démontré son efficacité pour réduire la prévalence des points gâchettes myofasciaux, diminuant ainsi la douleur et améliorant la mobilité.
Applications Antiparkinsoniennes
Le this compound a été utilisé comme agent antiparkinsonien. Ses propriétés anticholinergiques en font un candidat pour soulager les symptômes associés à la maladie de Parkinson, tels que la rigidité musculaire et les tremblements {svg_3}.
Recherche Pharmacocinétique
Des études ont été menées pour comprendre les propriétés pharmacocinétiques du this compound, telles que la biodisponibilité et la bioéquivalence. Ces études sont cruciales pour déterminer la posologie appropriée et comprendre le comportement du médicament dans l’organisme {svg_4}.
Études Comparatives d’Efficacité
Des recherches comparant l’efficacité du this compound aux anti-inflammatoires non stéroïdiens (AINS) chez les patients souffrant de lombalgie aiguë ont été menées. Ces études fournissent des informations sur l’efficacité réelle du this compound en tant qu’agent antispasmodique {svg_5}.
Méta-analyses pour la Gestion de la Douleur
Des méta-analyses d’essais contrôlés contre placebo, randomisés en double aveugle, ont été réalisées pour évaluer l’efficacité et la sécurité du this compound chez les patients adultes souffrant de douleurs musculaires. Ces analyses aident à consolider les données provenant de diverses études afin de tirer des conclusions fondées sur des données probantes concernant l’utilisation du médicament dans la gestion de la douleur {svg_6}.
Safety and Hazards
Mécanisme D'action
Target of Action
Pridinol hydrochloride primarily targets muscle tissues , both smooth and striated . It is used in the symptomatic treatment of muscle spasm . It also exhibits antimuscarinic activity, which plays a role in the management of parkinsonism .
Mode of Action
Pridinol hydrochloride interacts with its targets through an atropine-like mechanism . This means it blocks acetylcholine receptors in the brain, leading to the relaxation of skeletal muscle .
Biochemical Pathways
cholinergic pathways in the nervous system. By blocking acetylcholine receptors, it may inhibit the transmission of nerve impulses in these pathways, leading to muscle relaxation .
Pharmacokinetics
It is known that the drug’s pharmacological effect develops via an atropine-like mechanism that acts on both smooth and striated muscles . This effect is used for the treatment of skeletal muscle tension of both central and peripheral origin .
Result of Action
The primary molecular and cellular effect of Pridinol hydrochloride’s action is the relaxation of skeletal muscle . By blocking acetylcholine receptors, it inhibits the transmission of nerve impulses that cause muscle contraction, leading to muscle relaxation . This results in reduced muscle tension and pain associated with muscle tightness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pridinol hydrochloride. In general, factors such as the patient’s age, body weight, genetic makeup, and the presence of other medications can influence the drug’s effectiveness .
Analyse Biochimique
Biochemical Properties
Pridinol hydrochloride plays a significant role in biochemical reactions by acting as an atropine-like muscle relaxant . It interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in numerous physiological processes . By blocking these receptors, pridinol hydrochloride reduces muscle spasms and alleviates muscle pain .
Cellular Effects
Pridinol hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s anticholinergic properties lead to the inhibition of acetylcholine-mediated neurotransmission, which in turn reduces muscle contractions and spasms . Additionally, pridinol hydrochloride may impact gene expression related to muscle contraction and relaxation .
Molecular Mechanism
The molecular mechanism of pridinol hydrochloride involves its binding interactions with muscarinic acetylcholine receptors . By acting as an antagonist, it inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contraction . This inhibition leads to muscle relaxation and pain relief. Furthermore, pridinol hydrochloride may influence enzyme activity and gene expression, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pridinol hydrochloride change over time. The compound exhibits stability and undergoes degradation under specific conditions . Long-term studies have shown that pridinol hydrochloride maintains its muscle relaxant properties over extended periods, with minimal degradation .
Dosage Effects in Animal Models
The effects of pridinol hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces muscle spasms and pain . At higher doses, pridinol hydrochloride may exhibit toxic or adverse effects, including central nervous system depression and gastrointestinal disturbances . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
Pridinol hydrochloride is metabolized primarily via cytochrome P450 enzymes, including CYP2C19 and CYP2B6 . These enzymes facilitate the conversion of pridinol hydrochloride into its main metabolite, 4-hydroxypridinol . The metabolic pathways involve various cofactors and enzymes that contribute to the compound’s biotransformation and elimination .
Transport and Distribution
Within cells and tissues, pridinol hydrochloride is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in specific tissues and exert its therapeutic effects .
Subcellular Localization
Pridinol hydrochloride exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with muscarinic acetylcholine receptors and subsequent muscle relaxation .
Propriétés
IUPAC Name |
1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECCHUISCGCKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
511-45-5 (Parent) | |
| Record name | Pridinol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10242510 | |
| Record name | Pridinol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
968-58-1 | |
| Record name | 1-Piperidinepropanol, α,α-diphenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=968-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pridinol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pridinol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-diphenylpiperidine-1-propanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIDINOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HI2Q2Y868 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





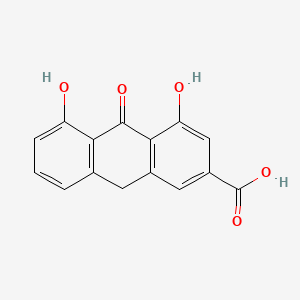
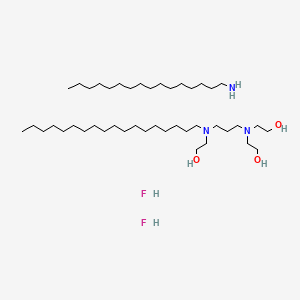
![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)




